molecular formula C19H20N6O3 B2561353 2-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one CAS No. 1334372-58-5

2-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one

Cat. No.: B2561353
CAS No.: 1334372-58-5
M. Wt: 380.408
InChI Key: VQQONFQCUKFKDD-UHFFFAOYSA-N
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Description

2-(2-(4-(4-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
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Scientific Research Applications

G Protein-Biased Dopaminergics

A study explored the use of 1,4-disubstituted aromatic piperazines, noting that connecting a lipophilic moiety to the arylpiperazine core through a suitable linker, including the pyrazolo[1,5-a]pyridine heterocyclic appendage, led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrated a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, showing potential as novel therapeutics with antipsychotic activity (Möller et al., 2017).

Synthesis and Biological Activity

Another study synthesized 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, exploring their antimicrobial activity and the influence on blood coagulation. This research highlights the compound's relevance in developing therapeutic agents with antimicrobial properties (Gein et al., 2013).

Heterocyclic Systems with Anticipated Biological Activities

Further research into the synthesis of heterocyclic systems, including the compound , focused on anticipated biological activities. These systems were investigated for their potential in creating novel therapeutic agents with various biological effects (Youssef et al., 2005).

Novel Bis(Pyrazole-Benzofuran) Hybrids

A study developed novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker, examining their potent bacterial biofilm and MurB inhibitors. This research underscores the compound's potential in addressing bacterial resistance through biofilm inhibition and targeted enzyme inhibition (Mekky & Sanad, 2020).

Properties

IUPAC Name

2-[2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c26-16-4-2-15(3-5-16)22-10-12-23(13-11-22)19(28)14-25-18(27)7-6-17(21-25)24-9-1-8-20-24/h1-9,26H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQONFQCUKFKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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